1-Benzyl-4-(hydroxymethyl)piperidin-4-ol 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 92197-36-9
VCID: VC2369453
InChI: InChI=1S/C13H19NO2/c15-11-13(16)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2
SMILES: C1CN(CCC1(CO)O)CC2=CC=CC=C2
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

CAS No.: 92197-36-9

Cat. No.: VC2369453

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol - 92197-36-9

Specification

CAS No. 92197-36-9
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name 1-benzyl-4-(hydroxymethyl)piperidin-4-ol
Standard InChI InChI=1S/C13H19NO2/c15-11-13(16)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2
Standard InChI Key YBYAVGXEXYQIPB-UHFFFAOYSA-N
SMILES C1CN(CCC1(CO)O)CC2=CC=CC=C2
Canonical SMILES C1CN(CCC1(CO)O)CC2=CC=CC=C2

Introduction

Chemical Identity and Structure

Basic Information

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is a nitrogen-containing organic compound with two hydroxyl groups. It belongs to the piperidine class of heterocyclic compounds, which are widely used in pharmaceutical development .

PropertyValue
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
CAS Registry Number92197-36-9
IUPAC Name1-benzyl-4-(hydroxymethyl)piperidin-4-ol

Structural Identifiers

The compound possesses a distinctive structure featuring a six-membered piperidine ring with a benzyl group attached to the nitrogen atom. The 4-position of the piperidine ring contains both a hydroxyl group and a hydroxymethyl substituent, creating a tertiary alcohol center .

IdentifierValue
InChIInChI=1S/C13H19NO2/c15-11-13(16)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2
InChIKeyYBYAVGXEXYQIPB-UHFFFAOYSA-N
SMILESC1CN(CCC1(CO)O)CC2=CC=CC=C2

The structural arrangement provides interesting conformational properties and potential for hydrogen bonding, which may be relevant to its chemical reactivity and biological interactions .

Physical and Chemical Properties

Solubility and Other Properties

Based on its structure with both hydrophilic hydroxyl groups and a hydrophobic benzyl moiety, 1-benzyl-4-(hydroxymethyl)piperidin-4-ol is expected to have moderate solubility in polar organic solvents such as alcohols and limited solubility in water. The presence of two hydroxyl groups would contribute to its hydrogen bonding capabilities .

Synthesis Methods

Synthesis from 1-benzyl-4-methylenepiperidine

One documented synthetic route for 1-benzyl-4-(hydroxymethyl)piperidin-4-ol involves the dihydroxylation of 1-benzyl-4-methylenepiperidine. This procedure utilizes a two-stage process :

Stage 1: Reaction of 1-benzyl-4-methylenepiperidine with:

  • Potassium osmate(VI)

  • Methanesulfonamide

  • Potassium carbonate

  • Potassium hexacyanoferrate(III)

  • Hydroquinidein 1,4-phthalazinediyl diether

The reaction is conducted in tert-butyl alcohol at 0-20°C for 22 hours.

Stage 2: Treatment with sodium sulfite in tert-butyl alcohol at 20°C for 1 hour.

This synthetic method yields 1-benzyl-4-(hydroxymethyl)piperidin-4-ol with an efficiency of approximately 82%, making it a viable approach for laboratory-scale production .

Detailed Procedure

A more specific procedure involves:

  • Preparation of AD-Mix-Alpha (200 g) in 500 mL water and 300 mL tert-butanol with stirring for 20 minutes at room temperature

  • Cooling to 0°C and addition of 13.7 g (144 mmol) methanesulphonic acid amide and 27.0 g (144 mmol) of 1-benzyl-4-methylene-piperidine

  • Stirring for 22 hours at room temperature after removing the cooling bath

  • Addition of 59 g Na₂SO₃ and stirring for 1 hour at room temperature

  • Work-up with ethyl acetate and sodium bicarbonate solution

  • Purification through aluminum oxide filtration

  • Final product elution with methanol

This method produces 26.0 g of the product, representing an 82% yield. The product can be confirmed by ESI-MS, with (M+H)⁺ = 222 and an HPLC retention time of 1.4 minutes using method B .

Structural Relationships and Comparisons

Related Compounds

Understanding 1-benzyl-4-(hydroxymethyl)piperidin-4-ol requires examining structurally related compounds:

CompoundCAS NumberMolecular FormulaKey Difference
1-Benzyl-4-piperidone3612-20-2C12H15NOContains a ketone instead of hydroxymethyl/hydroxyl groups
3-(Hydroxymethyl)piperidin-4-ol252906-75-5C6H13NO2Lacks the benzyl group on nitrogen
1-Benzylpiperidin-4-ol4727-72-4C12H17NOHas only a hydroxyl group at position 4

The structural similarities and differences between these compounds help to contextualize the potential chemical behavior and applications of 1-benzyl-4-(hydroxymethyl)piperidin-4-ol .

Chemical Reactivity Considerations

Given its structure, 1-benzyl-4-(hydroxymethyl)piperidin-4-ol presents several reactive sites:

  • The tertiary alcohol at position 4 can undergo dehydration or substitution reactions

  • The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid

  • The benzyl group can participate in hydrogenolysis reactions

  • The nitrogen atom can serve as a nucleophile in various transformations

These reactive possibilities make the compound a versatile intermediate in organic synthesis.

Current Research Status

While the search results provide limited information on current research specifically focusing on 1-benzyl-4-(hydroxymethyl)piperidin-4-ol, related piperidine derivatives continue to be the subject of extensive research in medicinal chemistry.

The compound's inclusion in chemical databases like PubChem indicates its relevance to chemical research, though detailed studies on its biological activity or specific applications may be limited or still emerging .

Research Limitations

Current research on 1-benzyl-4-(hydroxymethyl)piperidin-4-ol appears to be primarily focused on synthetic methods rather than applications. The relatively recent modification date (2025-02-22) in the PubChem database suggests ongoing interest in this compound, though published research may be limited .

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